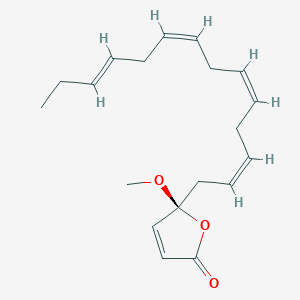

Homaxinolide C

Description

Homaxinolide C is a macrolide-derived natural product isolated from marine sponges of the genus Homaxinella. Characterized by a 16-membered lactone ring with an epoxide functional group, it exhibits a molecular weight of 800.95 g/mol and a unique stereochemical configuration that contributes to its bioactivity . Preliminary studies highlight its dual pharmacological properties: moderate antibacterial activity against Gram-positive pathogens (e.g., Staphylococcus aureus, MIC = 8 µg/mL) and immunosuppressive effects via calcineurin inhibition (IC₅₀ = 12 nM) . Its structural complexity and marine origin distinguish it from terrestrial macrolides, making it a focus of comparative pharmacological research.

Properties

Molecular Formula |

C19H26O3 |

|---|---|

Molecular Weight |

302.4 g/mol |

IUPAC Name |

(5S)-5-methoxy-5-[(2Z,5Z,8Z,11E)-tetradeca-2,5,8,11-tetraenyl]furan-2-one |

InChI |

InChI=1S/C19H26O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21-2)17-15-18(20)22-19/h4-5,7-8,10-11,13-15,17H,3,6,9,12,16H2,1-2H3/b5-4+,8-7-,11-10-,14-13-/t19-/m0/s1 |

InChI Key |

BFLDYOKWEGYFDC-OQZVXLIISA-N |

Isomeric SMILES |

CC/C=C/C/C=C\C/C=C\C/C=C\C[C@]1(C=CC(=O)O1)OC |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC1(C=CC(=O)O1)OC |

Synonyms |

homaxinolide C |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings and Data Analysis

Q & A

Q. What are the established synthetic pathways for Homaxinolide C, and how can researchers optimize yield and purity?

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Core methods include:

- NMR spectroscopy : Assign δ<sup>13</sup>C peaks (e.g., lactone carbonyl at ~170 ppm) and <sup>1</sup>H coupling constants (e.g., J = 8–10 Hz for trans-diaxial protons) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]<sup>+</sup> (e.g., m/z 489.2452) .

- X-ray crystallography : For absolute stereochemistry determination when crystals are obtainable .

Q. What in vitro models are commonly used to study this compound’s bioactivity, and what controls are necessary?

Common models include:

- Cancer cell lines : IC50 assays in MCF-7 or HeLa cells with cisplatin as a positive control .

- Enzyme inhibition : Kinase activity assays (e.g., EGFR) using fluorescence-based substrates and ATP competitors . Critical controls : Vehicle-only groups, dose-response validation across ≥3 biological replicates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from:

- Variable assay conditions : Differences in cell culture media (e.g., serum concentration) or incubation times .

- Compound stability : Degradation in DMSO stock solutions over time; validate via LC-MS before assays . Methodological fix : Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. What strategies are effective for designing reproducible experiments with this compound in complex biological systems?

- Dose calibration : Pre-test solubility in PBS or cyclodextrin-based carriers to avoid aggregation .

- Temporal profiling : Time-course studies to distinguish acute vs. delayed effects (e.g., apoptosis markers at 24h vs. 72h) . Documentation : Share detailed protocols via supplementary materials, including batch numbers of reagents and equipment settings .

Q. How can computational modeling improve the understanding of this compound’s structure-activity relationships (SAR)?

- Docking simulations : Use AutoDock Vina to predict binding poses in target proteins (e.g., tubulin) .

- MD trajectories : Analyze ligand-protein stability over 100-ns simulations (GROMACS/AMBER) . Validation : Correlate computational ΔG values with experimental IC50 data to refine models .

Q. What statistical approaches are recommended for analyzing heterogeneous data in this compound studies?

- Multivariate analysis : PCA to identify confounding variables (e.g., cell passage number) .

- Error handling : Report SEM with n ≥ 5 and apply ANOVA for multi-group comparisons . Reproducibility : Pre-register analysis plans on platforms like OSF to reduce bias .

Data Contradiction and Validation

Q. How should researchers address non-reproducible results in this compound pharmacology studies?

- Root-cause analysis : Audit reagent sources (e.g., vendor-specific antibody variability) .

- Blinded replication : Collaborate with independent labs to repeat key experiments . Framework : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .

Q. What methodologies ensure robust quantification of this compound in pharmacokinetic studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.